Pan-ErbB Enzymatic Potency vs. Canertinib
HDS 029 demonstrates a distinct and more potent pan-ErbB enzymatic inhibition profile compared to the comparator pan-ErbB inhibitor Canertinib (CI-1033). While both are irreversible inhibitors, HDS 029 exhibits substantially lower IC50 values against ErbB2 (HER2) and ErbB4, indicating a more balanced and potent suppression of the entire ErbB family . This differential potency profile is critical for applications targeting tumors with co-activation of multiple ErbB receptors.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 0.3 nM (ErbB1), 1.1 nM (ErbB2), 0.5 nM (ErbB4) |
| Comparator Or Baseline | Canertinib (CI-1033): IC50: 1.5 nM (EGFR), 9.0 nM (ErbB2) |
| Quantified Difference | HDS 029 is ~1.36x more potent against EGFR, ~8.18x more potent against ErbB2. |
| Conditions | Cell-free enzymatic assays using recombinant ErbB kinase domains. |
Why This Matters
This data quantifies HDS 029's superior potency against ErbB2, a key driver in many cancers, allowing for more effective target engagement at lower concentrations compared to CI-1033.
